1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the esterification of the naphthyl group with 4-methoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
764656-84-0 |
---|---|
Molecular Formula |
C27H23N3O3S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[1-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H23N3O3S/c1-18-6-5-8-21(16-18)29-27(34)30-28-17-24-23-9-4-3-7-19(23)12-15-25(24)33-26(31)20-10-13-22(32-2)14-11-20/h3-17H,1-2H3,(H2,29,30,34)/b28-17+ |
InChI Key |
PSHSVPMZDDAOSO-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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